Choerospondin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Choerospondin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de las flavanonas y sus propiedades químicas.

Mecanismo De Acción

Choerospondin ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno a las especies reactivas del oxígeno.

Actividad antiinflamatoria: This compound inhibe la activación del factor nuclear-kappa B y las vías de la proteína quinasa activada por mitógeno, reduciendo la producción de citocinas proinflamatorias.

Efectos cardiotónicos: Mejora la función cardíaca modulando los canales de iones de calcio y mejorando la contractilidad del miocardio.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Choerospondin puede sintetizarse mediante la extracción de la corteza de Choerospondias axillaris. El proceso de extracción normalmente implica el uso de disolventes como etanol o metanol para aislar el compuesto flavanona . El compuesto extraído se purifica posteriormente mediante técnicas cromatográficas para obtener this compound de alta pureza .

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de la corteza de Choerospondias axillaris. El proceso incluye la recolección de la corteza, su secado y la posterior realización de una extracción con disolvente. El extracto se somete a pasos adicionales de purificación, como la cristalización y la cromatografía, para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

Choerospondin sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la estructura flavanona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

Choerospondin es única entre las flavanonas debido a sus bioactividades y estructura molecular específicas. Compuestos similares incluyen:

Naringenina: Otra flavanona con propiedades antioxidantes y antiinflamatorias.

Hesperidina: Conocida por sus beneficios cardiovasculares y actividad antioxidante.

Luteolina: Un flavonoide con fuertes propiedades antiinflamatorias y anticancerígenas.

This compound destaca por sus efectos combinados cardiotónicos y antiarrítmicos, que no son tan prominentes en otros compuestos similares .

Propiedades

IUPAC Name |

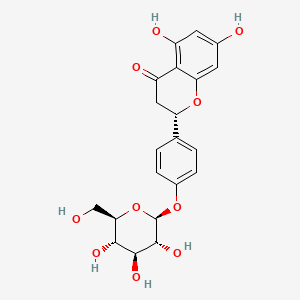

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDSYIXRWHRPMN-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230942 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-36-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is choerospondin and where is it found?

A1: this compound is a flavanone glycoside, specifically a 5,7-dihydroxyflavanone-4'-β-D-glucoside. It was first isolated from the bark of Choerospondias axillaris []. It has since been found in other plant species, including Magnolia officinalis leaves [], Glycyrrhiza extract [], and Cynomorium songaricum [].

Q2: What is the structure of this compound?

A2: this compound consists of a naringenin aglycone (5,7-dihydroxyflavanone) with a β-D-glucose sugar moiety attached at the 4' position.

Q3: Has this compound demonstrated any biological activity?

A3: Yes, studies have shown that this compound exhibits antioxidant activity. In a study using a high-performance liquid chromatography (HPLC) online scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical activity assay, this compound isolated from Glycyrrhiza extract demonstrated radical scavenging activity [].

Q4: Are there any studies on the potential applications of this compound?

A4: While research on this compound is still in its early stages, one study investigated the multiple bioactivities of this compound extracted from the blossom of Citrus aurantium L. Var. Amara engl. This research explored its anti-inflammation and anti-atherosclerosis action pathways [].

Q5: Are there any known glycosyltransferases that can catalyze the formation of this compound?

A5: Yes, a recent study identified a flavonoid glycosyltransferase from Carthamus tinctorius, named CtUGT49, which can catalyze the formation of this compound from naringenin chalcone []. This enzyme exhibits substrate versatility and can also catalyze the formation of other flavonoid glycosides.

Q6: What analytical techniques are used to identify and characterize this compound?

A6: this compound is typically isolated and purified using various chromatographic techniques, including MCI gel, silica gel, and Sephadex LH-20 column chromatography []. Structural elucidation is achieved through a combination of spectroscopic methods, including but not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.